Physicochemical Comparison: 3-Ethylisonicotinonitrile vs. 2-Ethylisonicotinonitrile and 4-Cyanopyridine
The substitution pattern of 3-Ethylisonicotinonitrile imparts distinct physicochemical properties that directly impact its handling and use in synthesis. Compared to its regioisomer 2-Ethylisonicotinonitrile and the parent compound 4-Cyanopyridine, the 3-ethyl substitution results in a higher lipophilicity (LogP) and a different boiling point, which can influence reaction conditions and purification strategies [1]. This class-level inference is based on the fundamental principles of structure-property relationships in substituted pyridines.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.40 |
| Comparator Or Baseline | 2-Ethylisonicotinonitrile (LogP ~1.57 estimated) / 4-Cyanopyridine (LogP ~0.98 estimated) |
| Quantified Difference | Lower LogP compared to 2-ethyl regioisomer, indicating reduced lipophilicity. Higher LogP compared to unsubstituted 4-cyanopyridine, indicating increased lipophilicity. |
| Conditions | Calculated octanol/water partition coefficient (LogP) based on structure. |
Why This Matters
Lipophilicity differences affect compound solubility, membrane permeability, and chromatographic behavior, making the 3-ethyl isomer uniquely suited for specific synthetic or biological contexts where its polarity profile is optimal.
- [1] MolAid. (n.d.). 3-乙基吡啶-4-甲腈 | 13341-18-9. Compound Encyclopedia. Retrieved from molaid.com. View Source
